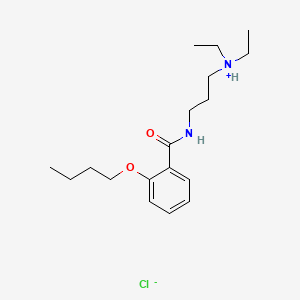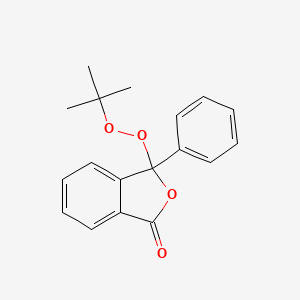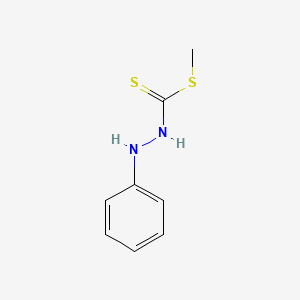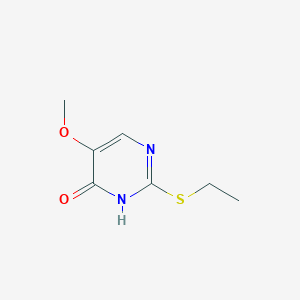![molecular formula C12H8BrN3S B13799268 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 885268-95-1](/img/structure/B13799268.png)
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thienopyrimidine core with a bromophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further functionalized . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates and subsequent base-promoted reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different oxidation states of the core structure.
科学研究应用
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of diseases like tuberculosis.
Biological Studies: The compound is used as a probe to study the function of specific enzymes and pathways in biological systems.
Chemical Biology: It aids in the exploration of molecular interactions and mechanisms within cells.
作用机制
The mechanism of action of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.
相似化合物的比较
Similar Compounds
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
- 5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-amine
- 5-(4-Propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not facilitate. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
属性
CAS 编号 |
885268-95-1 |
|---|---|
分子式 |
C12H8BrN3S |
分子量 |
306.18 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8BrN3S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16) |
InChI 键 |
ANPVQEBIHDEBFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


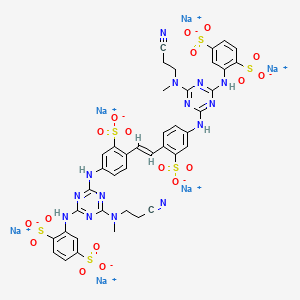

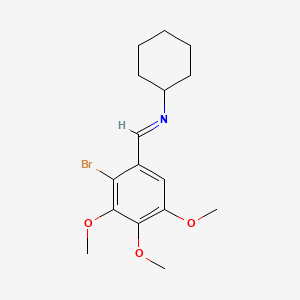
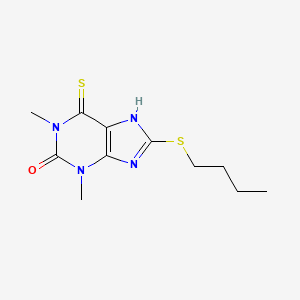
![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
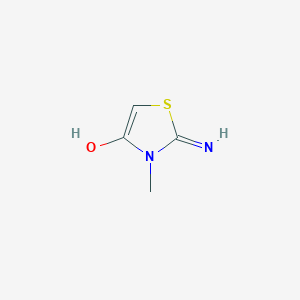

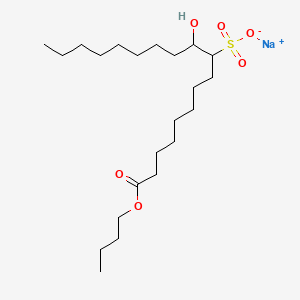
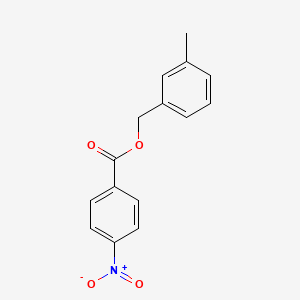
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
